7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Description
7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS: 1795186-93-4) is a fluorinated heterocyclic compound with a pyrazolo[1,5-a]pyrimidine core. Its molecular formula is C₉H₉F₂N₃, and it features a difluoromethyl group at position 7, along with methyl groups at positions 2 and 5 . This substitution pattern is critical for modulating electronic, steric, and pharmacokinetic properties, making it relevant in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
7-(difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N3/c1-5-3-7(9(10)11)14-8(12-5)4-6(2)13-14/h3-4,9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBMRXORZVRTJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)C(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
Research indicates that 7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine exhibits significant biological activities that make it a candidate for drug development:
- CYP Enzyme Inhibition: The compound has been identified as a potent inhibitor of the CYP1A2 enzyme, which is involved in drug metabolism . This property can be pivotal in designing drugs that require modulation of metabolic pathways.
- Antiproliferative Effects: Preliminary studies suggest that this compound may exhibit antiproliferative activity against certain cancer cell lines, making it a potential candidate for anticancer therapies .
Pharmaceutical Applications
The unique structure of this compound positions it as a valuable scaffold in medicinal chemistry:
- Anticancer Agents: Due to its inhibitory effects on CYP enzymes and antiproliferative properties, it can be explored as a lead compound for developing new anticancer agents.
- CNS Disorders: Its ability to cross the blood-brain barrier (BBB) suggests potential applications in treating central nervous system disorders .
- Inflammatory Diseases: Given its biological profile, there may be applications in managing inflammatory conditions through modulation of specific pathways.
Agrochemical Applications
The compound's properties also lend themselves to potential use in agrochemicals:
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, leading to the inhibition of key biological pathways. The presence of the difluoromethyl group enhances its binding affinity to receptors, increasing its biological activity and metabolic stability .
Comparison with Similar Compounds
Comparative Analysis with Analogous Pyrazolo[1,5-a]pyrimidine Derivatives
Structural and Functional Comparisons
The table below summarizes key structural features, biological activities, and synthetic methodologies of 7-(difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine and its analogs:
Key Findings and Trends
Substituent Effects on Bioactivity
- Fluorinated Groups : The 7-trifluoromethyl analogs (e.g., 6k, 6l) exhibit potent Pim1 kinase inhibition (IC₅₀ = 18–27 nM), attributed to enhanced electronegativity and metabolic stability . In contrast, the 7-difluoromethyl group in the target compound may offer a balance between lipophilicity and steric bulk, though specific activity data are lacking.
- Aromatic and Amine Substitutions : The 3-aryl and 5-amine substituents in trifluoromethyl derivatives (e.g., 6k) improve binding affinity to kinase active sites . Similarly, MPZP’s 3-(4-methoxy-2-methylphenyl) group is critical for CRF1 receptor selectivity .
Pharmacokinetic Considerations
- Fluorine Impact: Trifluoromethyl groups enhance metabolic stability and membrane permeability but may increase molecular weight and steric hindrance.
Biological Activity
7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has attracted considerable interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, known for their significant pharmacological properties, including antitumor, antibacterial, antifungal, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 197.18 g/mol. The presence of difluoromethyl and dimethyl groups enhances its biological activity and metabolic stability. The compound's structure features a pyrazolo ring fused to a pyrimidine moiety, which is critical for its interaction with biological targets.
The biological activity of this compound is mediated through various mechanisms:
- Enzyme Inhibition : this compound exhibits inhibitory effects on several enzymes involved in cellular processes. For instance, it has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis and a target for immunosuppressive agents .
- Cell Signaling Modulation : The compound influences cell signaling pathways, potentially affecting gene expression and cellular metabolism.
- Antitumor Activity : Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can inhibit key proteins involved in cancer progression, such as BRAF(V600E) and EGFR .
Antitumor Activity
Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
- In vitro Studies : The compound showed potent activity against breast cancer cell lines MCF-7 and MDA-MB-231. When combined with doxorubicin, it displayed a synergistic effect that enhanced cytotoxicity .
- Animal Models : In vivo studies suggest that this compound can reduce tumor growth in xenograft models by inducing apoptosis in cancer cells.
Antibacterial and Antifungal Activities
The compound has also been evaluated for its antibacterial and antifungal properties:
- Antibacterial Studies : It has shown effectiveness against several bacterial strains, indicating potential as an antibiotic agent.
- Antifungal Activity : Preliminary data suggest that it may inhibit the growth of fungal pathogens, although further studies are required to establish its efficacy in clinical settings .
Pharmacokinetics
The introduction of difluoromethyl groups enhances the lipophilicity and metabolic stability of the compound. This modification improves its bioavailability and binding affinity to biological targets:
- Absorption : High gastrointestinal absorption has been reported.
- Distribution : The compound interacts with transporters within cells, influencing its distribution in tissues.
Case Study 1: Inhibition of DHODH
A study evaluated the inhibition of DHODH by various pyrazolo derivatives including this compound. Results indicated that this compound outperformed known inhibitors like brequinar and teriflunomide in terms of potency against viral replication in cellular assays .
Case Study 2: Antitumor Efficacy
In a recent investigation into breast cancer treatments, compounds similar to this compound were tested for their ability to enhance the effectiveness of traditional chemotherapeutic agents. The results demonstrated significant improvements in tumor reduction when used in combination therapy .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing substituents at position 7 of pyrazolo[1,5-a]pyrimidine?
- Methodology : Utilize solvent-free condensation reactions with β-enaminones under microwave irradiation (MWI) to achieve high yields (67–93%) and reaction mass efficiency (RME: 40–53%). Functionalization at position 7 can be optimized using silylformamidine intermediates or coupling reactions with aryl amines in ethanol or acetonitrile .
- Key Data : For example, 7-diethylaminocoumarin derivatives (e.g., 4f) show distinct photophysical properties, synthesized via MWI at 160°C for 15 minutes .
Q. How can structural confirmation of pyrazolo[1,5-a]pyrimidine derivatives be achieved?
- Methodology : Combine NMR (¹H and ¹³C) with NOE difference experiments to resolve regiochemistry. X-ray crystallography is critical for unambiguous confirmation of substituent positions, as demonstrated for 7-chloro-5-methyl-2-phenyl derivatives .
- Example : NOE experiments confirmed proximity between methyl and 6-H protons in ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, ruling out isomeric structures .
Q. What preliminary assays are used to evaluate biological activity?
- Methodology : Screen for enzyme inhibition (e.g., cytochrome P450 or PI3Kδ) using fluorescence-based assays or MTT cytotoxicity tests. For instance, 5,7-dimethyl derivatives inhibit cytochrome P450 isoforms, with IC₅₀ values determined via competitive binding assays .
- Data : Pyrazolo[1,5-a]pyrimidines substituted with morpholine at position 7 (e.g., CPL302415) showed PI3Kδ inhibition (IC₅₀ = 18 nM) and high selectivity (PI3Kα/PI3Kδ = 79) .
Advanced Research Questions
Q. How do electronic substituents at position 7 influence photophysical and biological properties?
- Methodology : Perform TD-DFT calculations to correlate substituent effects (electron-withdrawing/donating groups) with HOMO-LUMO gaps and intramolecular charge transfer (ICT). Experimental validation via UV-Vis and fluorescence spectroscopy in solution and solid-state .
- Key Finding : Substituents like diethylaminocoumarin (4f) reduce emission intensity due to twisted ICT, unlike electron-donating groups (e.g., 4g) .
Q. What strategies resolve contradictions in kinase inhibition selectivity among analogs?
- Methodology : Conduct molecular docking and binding affinity assays (e.g., surface plasmon resonance) to compare interactions with target kinases. For example, 7-(2-amino-2-methylpropylamino)-5-methyl derivatives (e.g., 7f) selectively inhibit c-Src over other kinases due to steric complementarity in the ATP-binding pocket .
- Data : Compound 7f.HCl exhibited CNS penetration and >100-fold selectivity for c-Src versus Abl kinase .
Q. How can dearomatization of the pyrimidine ring impact conformational dynamics?
- Methodology : Use NMR to monitor geometric isomer formation post-reduction. Computational modeling (DFT) predicts isomer stability, validated by NOESY correlations. For ethyl 5,7-dimethyl derivatives, dearomatization yields two pairs of isomers with distinct conformational lability .
- Application : This approach aids in designing bioactive analogs with enhanced binding flexibility .
Q. What are effective methods to optimize pyrazolo[1,5-a]pyrimidines for dual enzyme/receptor targeting?
- Methodology : Integrate CRF1 antagonist moieties (e.g., N,N-bis(2-methoxyethyl) groups) with enzyme-inhibiting substituents. Structure-activity relationship (SAR) studies guided by X-ray co-crystallography (e.g., MPZP derivatives) reveal critical interactions with CRF1 and COX-2 active sites .
- Example : MPZP showed nanomolar affinity for CRF1 and anti-anxiety effects in preclinical models .
Data Analysis & Experimental Design
Q. How to address discrepancies in reported IC₅₀ values for PI3Kδ inhibitors?
- Methodology : Standardize assay conditions (e.g., ATP concentration, incubation time) and validate with reference inhibitors. Compare selectivity ratios (PI3Kα/PI3Kδ) across studies. CPL302415's IC₅₀ (18 nM) was confirmed via orthogonal assays (e.g., TR-FRET and cellular proliferation) .
Q. What analytical workflows validate synthetic byproducts in MWI-driven reactions?
- Methodology : Employ LC-MS and ¹³C-APT NMR to track byproducts (e.g., methanol, dimethylamine). Green chemistry metrics (RME, E-factor) quantify environmental impact. For 7-substituted derivatives, subproducts are recoverable solvents, reducing waste .
Tables of Key Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
